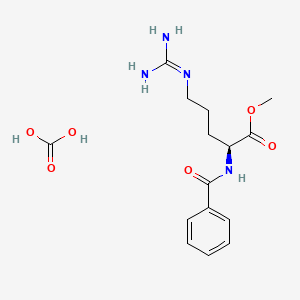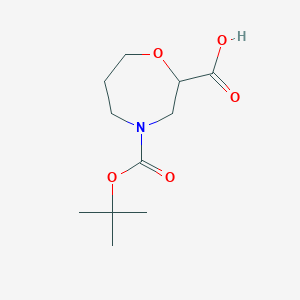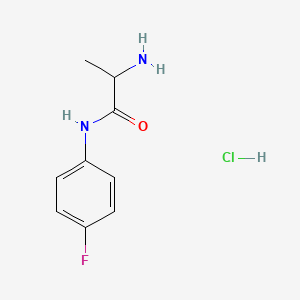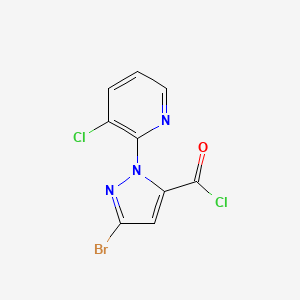![molecular formula C12H20N2O3 B1528963 叔丁基2-氧代-1,7-二氮杂螺[3.5]壬烷-7-羧酸酯 CAS No. 392331-78-1](/img/structure/B1528963.png)
叔丁基2-氧代-1,7-二氮杂螺[3.5]壬烷-7-羧酸酯
描述
Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate is a useful research compound. Its molecular formula is C12H20N2O3 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
RET激酶抑制剂合成
该化合物用作合成RET激酶抑制剂的试剂,RET激酶抑制剂在癌症研究中用于靶向某些类型的肿瘤 .
CDK4/6抑制剂制备
它也被用于制备CDK4/6抑制剂,CDK4/6抑制剂是一类用于癌症治疗的药物,可以抑制细胞周期蛋白依赖性激酶4和6 .
抗菌活性研究
作用机制
Target of Action
The primary targets of Tert-butyl 2-oxo-1,7-diazaspiro[3Similar compounds have been used in the synthesis of ret kinase inhibitors . RET kinase is a receptor tyrosine kinase that plays crucial roles in cell growth, differentiation, and survival .
Mode of Action
The exact mode of action of Tert-butyl 2-oxo-1,7-diazaspiro[3If it acts as a ret kinase inhibitor, it would bind to the kinase, preventing it from phosphorylating other proteins and thus inhibiting the signal transduction pathways that lead to cell growth and survival .
Biochemical Pathways
The specific biochemical pathways affected by Tert-butyl 2-oxo-1,7-diazaspiro[3If it acts as a RET kinase inhibitor, it would affect pathways involved in cell growth, differentiation, and survival .
Result of Action
The molecular and cellular effects of Tert-butyl 2-oxo-1,7-diazaspiro[3If it acts as a RET kinase inhibitor, it could potentially inhibit cell growth and survival .
生化分析
Biochemical Properties
Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to act as an inhibitor for certain kinases, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs) . These interactions are crucial for regulating cell cycle progression and signal transduction pathways. The nature of these interactions often involves the binding of Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. For example, by inhibiting CDKs, Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate can induce cell cycle arrest, leading to reduced cell proliferation . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, ultimately impacting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific biomolecules. This compound binds to the active sites of target enzymes, such as CDKs and RTKs, inhibiting their catalytic activity . This inhibition can lead to downstream effects on various signaling pathways, including those regulating cell growth and survival. Additionally, Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate may influence gene expression by interacting with transcription factors and other DNA-binding proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, affecting its efficacy. Studies have shown that Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate remains stable for extended periods when stored properly, but its activity may diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of cell proliferation and altered metabolic activity.
Dosage Effects in Animal Models
The effects of Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The metabolism of this compound can lead to the formation of active or inactive metabolites, influencing its overall pharmacokinetic profile. Additionally, Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate can affect metabolic flux and alter the levels of specific metabolites, impacting cellular energy balance and function.
Transport and Distribution
The transport and distribution of Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cell, Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate may localize to specific compartments or organelles, influencing its activity and function.
Subcellular Localization
The subcellular localization of Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate is crucial for its activity. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins, affecting gene expression . Alternatively, Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate may accumulate in the cytoplasm, where it can modulate signaling pathways and metabolic processes.
属性
IUPAC Name |
tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-6-4-12(5-7-14)8-9(15)13-12/h4-8H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYVMJMQRLATGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726252 | |
| Record name | tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392331-78-1 | |
| Record name | tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


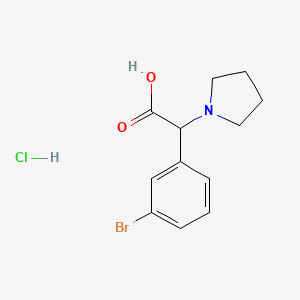
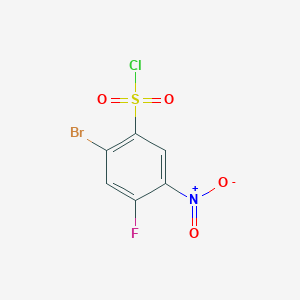
![3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1528882.png)
![5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinyl ether hydrochloride](/img/structure/B1528883.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1528885.png)
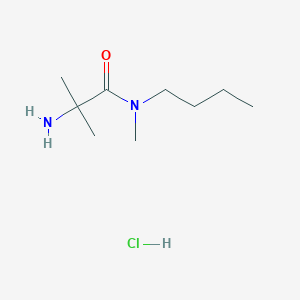

![1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1528893.png)
![Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate](/img/structure/B1528894.png)
